N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
N-((5-((2-Oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a structurally complex molecule featuring multiple heterocyclic motifs, including a 1,2,4-triazole core, a 4,5-dihydro-1H-pyrazole ring substituted with thiophene and p-tolyl groups, and a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O2S3/c1-22-11-13-24(14-12-22)26-19-25(27-9-5-17-41-27)36-38(26)30(39)21-43-32-35-34-29(20-33-31(40)28-10-6-18-42-28)37(32)16-15-23-7-3-2-4-8-23/h2-14,17-18,26H,15-16,19-21H2,1H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDEQVEUDUUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide represents a novel class of heterocyclic compounds with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound features a complex structure characterized by multiple heterocycles including thiophene, triazole, and pyrazole moieties. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .
Table 1: Antimicrobial Activity of Related Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been investigated using various models. For example, derivatives showed significant inhibition of COX enzymes (cyclooxygenases), which are critical in the inflammatory pathway. One study reported that certain derivatives exhibited an IC50 value comparable to diclofenac sodium, a standard anti-inflammatory drug .
Table 2: Anti-inflammatory Activity
| Compound | IC50 (μg/mL) | COX Inhibition (%) |
|---|---|---|
| 136a | 60.56 | 62 |
| 136b | 57.24 | 71 |
Anticancer Activity
The anticancer properties of the compound have also been explored. Several studies indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Table 3: Anticancer Activity Against Cell Lines
Case Studies
In a recent investigation into the anti-inflammatory effects of pyrazole derivatives, researchers utilized a carrageenan-induced rat paw edema model. The results indicated that specific compounds significantly reduced edema compared to control groups, suggesting their therapeutic potential in treating inflammatory conditions .
Additionally, another study focusing on the synthesis and evaluation of thiophene-based compounds revealed promising results in inhibiting tumor growth in vitro and in vivo models. The compounds demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural complexity can be compared to several classes of molecules in the evidence:
Key Observations :
- Heterocyclic Diversity: The target compound integrates pyrazole, triazole, and thiophene rings, contrasting with benzothiazoles () or thiadiazoles (). For example, the pyrazole ring may enhance hydrogen-bonding capacity compared to thiadiazoles .
- Substituent Effects : The p-tolyl group in the target compound could improve lipophilicity and membrane permeability relative to halogenated aryl groups in ’s benzothiazoles. However, halogenated analogs (e.g., 4g with 4-chlorophenyl) might exhibit stronger target affinity due to electron-withdrawing effects .
Computational and Crystallographic Insights
- Wavefunction Analysis : Tools like Multiwfn () could elucidate the electron density distribution of the thiophene-carboxamide group, informing reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
